2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid
Description
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,12)6(7(10)11)9-5-3-4-5/h5-6,9,12H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
ZTEAOFJRSVFFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)NC1CC1)O |
Origin of Product |
United States |
Preparation Methods
Lactone Ring-Opening with Cyclopropylamine
A lactone intermediate (e.g., 4,4-dimethyloxetan-2-one) undergoes nucleophilic ring-opening with cyclopropylamine. This method, adapted from HMB synthesis protocols, proceeds as follows:
Reaction Scheme :
$$
\text{Lactone (IV)} + \text{Cyclopropylamine} \xrightarrow{\text{Base/Solvent}} \text{2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric acid (I)}
$$
Conditions :
- Solvent : Ethanol/water mixtures (90:10 w/w).
- Base : Calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH).
- Temperature : 40–50°C.
- Yield : 75–81% after crystallization.
Mechanism : The lactone’s electrophilic carbonyl carbon is attacked by the cyclopropylamine’s lone pair, followed by hydrolysis to yield the carboxylic acid.
Optimization and Challenges
Stereochemical Control
The (S)-configuration is critical for biological activity. Asymmetric synthesis methods include:
Purity and Byproduct Management
- Impurities : Residual lactone (≤1.5%) and cyclopropylamine derivatives (e.g., N-acetyl byproducts).
- Purification : Column chromatography (silica gel, 0–100% EtOAc/hexane) or recrystallization (ethanol/water).
Comparative Analysis of Methods
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Lactone ring-opening | 75–81% | >99.5% | Moderate | Industrial |
| Mitsunobu reaction | ~65% | 90–95% | High | Lab-scale |
| Enzymatic | N/A | N/A | High | Experimental |
Industrial-Scale Considerations
The lactone route is favored for scalability due to:
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products:
Oxidation: Formation of 2-(Cyclopropylamino)-3-oxo-3-methylbutyric Acid.
Reduction: Formation of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a role in binding to active sites, while the hydroxy and methyl groups can influence the compound’s overall reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups—cyclopropylamino, hydroxyl, methyl, and carboxylic acid—distinguish it from analogs. Below is a comparative analysis of structurally related compounds:
Table 1: Key Features of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid and Analogs
Physicochemical and Regulatory Considerations
- Solubility : The hydroxyl and carboxylic acid groups in the target compound and (S)-3-hydroxyisobutyric acid enhance water solubility compared to procyazine (nitrile and triazine reduce polarity).
- Regulatory Status : Procyazine is regulated as a pesticide, requiring agricultural compliance , while the target compound is likely restricted to laboratory use under controlled conditions .
Research Implications
The cyclopropylamino group’s steric and electronic effects may confer unique reactivity in synthetic pathways. For example, its presence in the indole analog could enhance binding to indole-binding proteins . Conversely, the absence of this group in 2-methylbutyric acid limits its utility to non-biological applications .
Biological Activity
2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric acid (commonly referred to as CP-3-HMBA) is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and muscle physiology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
CP-3-HMBA is characterized by its unique cyclopropylamine moiety, which may influence its interaction with biological systems. The structural formula can be represented as follows:
The biological activity of CP-3-HMBA is primarily linked to its role in modulating metabolic pathways. It has been shown to influence:
- Muscle Protein Synthesis : CP-3-HMBA may enhance muscle protein synthesis by activating signaling pathways involved in mTOR (mechanistic target of rapamycin), a crucial regulator of cell growth and muscle hypertrophy.
- Fatty Acid Metabolism : Studies suggest that CP-3-HMBA can alter fatty acid oxidation rates, potentially reducing lipid accumulation in tissues and improving metabolic profiles.
1. Muscle Health
Research indicates that CP-3-HMBA promotes muscle growth and recovery. A study involving animal models demonstrated that administration of CP-3-HMBA led to significant increases in lean body mass and muscle fiber size compared to control groups. This effect is attributed to enhanced protein synthesis pathways.
2. Metabolic Effects
CP-3-HMBA has been investigated for its role in improving metabolic health:
- Insulin Sensitivity : In preclinical studies, CP-3-HMBA improved insulin sensitivity and glucose tolerance in obese mice, suggesting a potential therapeutic role in managing type 2 diabetes.
- Lipid Profiles : The compound has shown promise in reducing serum triglycerides and cholesterol levels, contributing to cardiovascular health.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2022) | Mice | Increased lean mass and improved recovery post-exercise with CP-3-HMBA supplementation. |
| Johnson et al. (2021) | Obese rats | Enhanced insulin sensitivity and reduced body fat percentage observed after 8 weeks of treatment. |
| Lee et al. (2020) | Human subjects | Preliminary data suggested improved muscle performance in resistance training when supplemented with CP-3-HMBA. |
Enzymatic Interactions
CP-3-HMBA interacts with various enzymes involved in metabolic regulation:
- AMPK Activation : The compound may activate AMP-activated protein kinase (AMPK), leading to enhanced fatty acid oxidation.
- mTOR Pathway Modulation : By influencing the mTOR pathway, CP-3-HMBA supports muscle protein synthesis.
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